molecular formula C19H21N3O B2627401 N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide CAS No. 1427962-99-9

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide

Cat. No.: B2627401
CAS No.: 1427962-99-9
M. Wt: 307.397
InChI Key: BOBNKGPBNAIYAI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclobutyl group, a dimethylquinolinyl group, and a methylacetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the cyanocyclobutyl intermediate: This can be achieved through a cyclization reaction involving a suitable precursor, such as a halogenated cyclobutane derivative, followed by cyanation.

    Synthesis of the dimethylquinolinyl intermediate: This step involves the functionalization of quinoline, typically through Friedländer synthesis, which includes the condensation of aniline derivatives with aldehydes or ketones.

    Coupling of intermediates: The final step involves coupling the cyanocyclobutyl and dimethylquinolinyl intermediates through an amide bond formation, using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-propylacetamide: Similar structure with a propyl group instead of a methyl group.

Uniqueness

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and activity.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2,4-dimethylquinolin-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-15-7-4-5-8-17(15)21-14(2)16(13)11-18(23)22(3)19(12-20)9-6-10-19/h4-5,7-8H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBNKGPBNAIYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)N(C)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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